

An In-depth Technical Guide to 5,6-Dimethylbenzimidazole: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5,6-Dimethylbenzimidazole**

Cat. No.: **B1208971**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethylbenzimidazole (DMB) is a heterocyclic aromatic organic compound of significant interest in medicinal chemistry and biology. As a derivative of benzimidazole, it shares a structural framework that is a cornerstone of numerous pharmaceuticals.^{[1][2]} Its most notable biological role is as a crucial precursor to the biosynthesis of Vitamin B12 (cobalamin), where it serves as the lower axial ligand to the central cobalt atom.^[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of **5,6-Dimethylbenzimidazole**, tailored for professionals in research and drug development.

Chemical Structure and Identification

5,6-Dimethylbenzimidazole consists of a benzene ring fused to an imidazole ring, with two methyl groups attached to the 5th and 6th positions of the benzene moiety.^[1]

DOT Script for Chemical Structure:

Caption: Chemical structure of **5,6-Dimethylbenzimidazole**.

Table 1: Chemical Identifiers for **5,6-Dimethylbenzimidazole**

Identifier	Value
IUPAC Name	5,6-dimethyl-1H-benzimidazole ^[4]
Synonyms	Dimedazol, DMB ^[4]
CAS Number	582-60-5 ^[1]
Molecular Formula	C ₉ H ₁₀ N ₂ ^[1]
Molecular Weight	146.19 g/mol ^[1]
InChI Key	LJUQGASMPRMWIW-UHFFFAOYSA-N ^[5]
SMILES	Cc1cc2[nH]cnc2cc1C ^[5]

Physicochemical Properties

A summary of the key physicochemical properties of **5,6-Dimethylbenzimidazole** is presented in Table 2. This data is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of **5,6-Dimethylbenzimidazole**

Property	Value	Reference(s)
Physical State	White to off-white crystalline solid	^[1]
Melting Point	202-205 °C	^[5]
Boiling Point	255.81°C (estimated)	^[6]
pKa	13.48 ± 0.30 (Predicted)	^[6]
Solubility	Soluble in ethanol (50 mg/ml).	^[7]
LogP	2.35	^[4]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **5,6-Dimethylbenzimidazole**.

Table 3: Spectroscopic Data for **5,6-Dimethylbenzimidazole**

Technique	Key Data Points	Reference(s)
¹ H NMR (400 MHz, DMSO-d ₆)	δ 12.23 (s, 1H), 8.07 (s, 1H), 7.36 (s, 2H), 2.30 (s, 6H)	[8]
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 140.51, 136.20, 129.61, 114.81, 19.44	[8]
Infrared (IR) Spectroscopy (KBr pellet)	The solid phase FT-IR spectra were recorded in the region 4000-400 cm ⁻¹ .	[9]
Mass Spectrometry (GC-MS)	m/z: 146 (M+), 131, 145, 91, 77	[4]

Experimental Protocols

Synthesis of 5,6-Dimethylbenzimidazole

A common method for the synthesis of **5,6-Dimethylbenzimidazole** involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with formic acid.[10]

Experimental Procedure:

- To a flask containing 4,5-dimethyl-1,2-phenylenediamine, add formic acid.
- Heat the reaction mixture to 80-120 °C and maintain for 2-12 hours.
- After the reaction is complete, add purified water and activated carbon.
- Stir the mixture at 110 °C for 1 hour.
- Cool the mixture to room temperature and filter to remove the activated carbon.
- Cool the filtrate to 10 °C.

- Adjust the pH of the filtrate to 7.5-8 by the dropwise addition of ammonia water to precipitate the product.
- Collect the solid product by suction filtration.
- Wash the filter cake with water and dry to obtain **5,6-dimethylbenzimidazole**.[\[11\]](#)

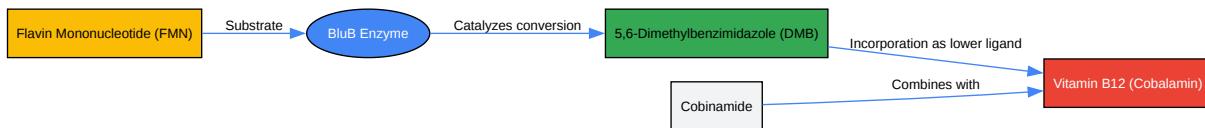
Purification

Purification of **5,6-Dimethylbenzimidazole** can be achieved by recrystallization or sublimation.

Recrystallization Protocol:

- Dissolve the crude **5,6-dimethylbenzimidazole** in a minimal amount of hot diethyl ether.
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold diethyl ether and dry under vacuum.[\[7\]](#)

Sublimation:


5,6-Dimethylbenzimidazole can also be purified by sublimation at 140°C under a vacuum of 3 mm Hg.[\[10\]](#)

Biological Significance and Applications

Role in Vitamin B12 Biosynthesis

5,6-Dimethylbenzimidazole is a vital intermediate in the biosynthesis of the corrin macrocycle vitamin B12.[\[3\]](#) It is formed from flavin mononucleotide (FMN) by the enzyme **5,6-dimethylbenzimidazole synthase** (BluB).[\[3\]](#) DMB then acts as the lower axial ligand, chelating the central cobalt atom in the vitamin B12 structure.[\[3\]](#)

DOT Script for Vitamin B12 Biosynthesis Pathway:

[Click to download full resolution via product page](#)

Caption: Simplified pathway of DMB synthesis and its incorporation into Vitamin B12.

Pharmacological Potential and Drug Development

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved drugs.[\[12\]](#) Benzimidazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antifungal properties.[\[1\]](#)

While **5,6-Dimethylbenzimidazole** itself is primarily studied for its role in vitamin B12, its derivatives are of significant interest in drug discovery. Researchers are exploring modifications to the DMB structure to develop novel therapeutic agents. For instance, benzimidazole derivatives have been investigated as:

- Anticancer Agents: By interfering with microtubule polymerization or acting as kinase inhibitors.[\[13\]](#)
- Antimicrobial Agents: Showing efficacy against various bacterial and fungal strains.[\[2\]](#)

The exploration of DMB derivatives continues to be a promising avenue for the development of new drugs with diverse therapeutic applications.

Conclusion

5,6-Dimethylbenzimidazole is a molecule of fundamental importance in both biochemistry and medicinal chemistry. Its role as a precursor to vitamin B12 highlights its essential function in biological systems. Furthermore, the benzimidazole core structure provides a versatile platform for the design and synthesis of novel therapeutic agents. This technical guide provides a solid

foundation of its chemical and physical properties, synthesis, and biological relevance, serving as a valuable resource for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,6-二甲基苯并咪唑 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 582-60-5 CAS MSDS (5,6-Dimethylbenzimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 5,6-Dimethylbenzimidazole | 582-60-5 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Analysis of vibrational spectra of 5,6-dimethyl benzimidazole based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5,6-Dimethylbenzimidazole [drugfuture.com]
- 11. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]
- 12. Benzimidazole - Wikipedia [en.wikipedia.org]
- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5,6-Dimethylbenzimidazole: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208971#5-6-dimethylbenzimidazole-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com